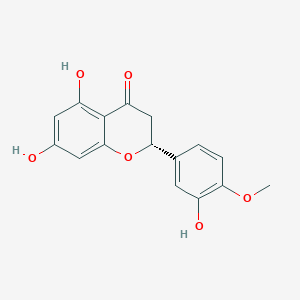

(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

Descripción

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy in deuterated methanol reveals characteristic signal patterns that confirm the molecular structure. The aromatic protons of the methoxy-substituted phenolic ring appear as a multiplet between 6.94-6.87 parts per million, representing three protons. The hydroxyl-substituted positions on the A-ring generate distinctive doublets at 5.90 and 5.88 parts per million with coupling constants of 1.9 Hz, confirming the meta-dihydroxy substitution pattern.

The stereochemical center at C-2 produces a characteristic double doublet at 5.28 parts per million with coupling constants of 12.3 and 3.0 Hz, indicative of the axial-equatorial coupling pattern typical of the chroman ring system. The methoxy group appears as a sharp singlet at 3.81 parts per million, integrating for three protons. The methylene protons at C-3 generate two distinct double doublets at 3.05 and 2.70 parts per million, reflecting the diastereotopic nature of these protons due to the chiral center.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the carbonyl carbon at C-4 appearing at 197.6 parts per million, characteristic of the chromanone structure. The aromatic carbon signals span the range from 149.3 to 103.4 parts per million, with the methoxy carbon distinctly observed at 56.4 parts per million. The aliphatic carbons of the chroman ring system appear at 80.2 and 44.0 parts per million for C-2 and C-3, respectively.

| ¹H Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic protons (B-ring) | 6.94-6.87 | Multiplet | - |

| H-6 (A-ring) | 5.90 | Doublet | J = 1.9 |

| H-8 (A-ring) | 5.88 | Doublet | J = 1.9 |

| H-2 (chroman) | 5.28 | Double doublet | J = 12.3, 3.0 |

| Methoxy group | 3.81 | Singlet | - |

| H-3α (chroman) | 3.05 | Double doublet | J = 17.2, 12.3 |

| H-3β (chroman) | 2.70 | Double doublet | J = 17.2, 3.0 |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis reveals characteristic absorption patterns essential for analytical quantification and structural confirmation. The compound exhibits maximum absorption at 284 nanometers when analyzed in methanol-water solvent systems. This wavelength corresponds to the π-π* transitions associated with the extended conjugated system of the flavanone structure.

The absorption spectrum demonstrates linearity over concentration ranges from 2-10 micrograms per milliliter, following Beer's law with a correlation coefficient exceeding 0.999. The molar absorptivity and specific absorption characteristics provide standardized parameters for analytical applications in various matrices including bulk materials, plant extracts, and formulated products.

Infrared Spectroscopy

Infrared spectroscopic analysis provides functional group identification and structural confirmation through characteristic vibrational frequencies. The hydroxyl groups generate broad absorption bands in the 3200-3600 wavenumber region, with distinct patterns reflecting the different hydroxyl environments in the molecule. The carbonyl stretch of the chromanone system appears as a strong absorption around 1650-1680 wavenumbers, confirming the ketone functionality.

The methoxy group contributes characteristic C-O stretching vibrations in the 1200-1300 wavenumber region, while aromatic C=C stretches appear in the 1400-1600 wavenumber range. The fingerprint region below 1500 wavenumbers provides specific molecular identification patterns unique to this compound's structure.

Comparative Analysis with Flavonoid Stereoisomers

The stereochemical configuration of this compound significantly influences its physical, chemical, and biological properties compared to its (S)-enantiomer and other related flavonoid compounds. Comparative analysis reveals distinct differences in crystallographic parameters, spectroscopic properties, and molecular behavior between stereoisomeric forms.

The (S)-enantiomer, commonly known as (S)-hesperetin, shares the same molecular formula and connectivity but differs in the absolute configuration at the C-2 position. This stereochemical difference results in distinct spectroscopic signatures, particularly in chiral environments and when analyzed using polarimetric methods. The (S)-form is more commonly referenced in literature databases, with Chemical Abstracts Service number 520-33-2, indicating its prevalence in commercial sources and research applications.

Crystallographic studies demonstrate that the two enantiomers can exhibit different packing arrangements and intermolecular interactions in the solid state. While both forms can participate in similar hydrogen bonding patterns through their hydroxyl groups, the spatial orientation differences influence crystal lattice parameters and polymorphic behavior.

| Stereoisomer | Configuration | Chemical Abstracts Service Number | Natural Occurrence | Predominant Form |

|---|---|---|---|---|

| (R)-Hesperetin | (R) at C-2 | 24604-97-5 | Citrus fruits (minor) | Less common |

| (S)-Hesperetin | (S) at C-2 | 520-33-2 | Citrus fruits (major) | More common |

When compared to other flavanone compounds such as naringenin, which lacks the methoxy substitution, the structural modifications significantly impact the compound's physical properties. The presence of the methoxy group in the this compound increases molecular weight and alters polarity compared to simpler flavanone structures.

The compound's relationship to other methylated flavonoids demonstrates the importance of substitution patterns in determining chemical behavior. Compared to more extensively methylated analogs such as 5,7-dihydroxy-3',4',5'-trimethoxyflavanone, the selective 4'-methoxy substitution provides a unique balance of hydrophilic and lipophilic character.

Spectroscopic differentiation between stereoisomers requires sophisticated analytical techniques, as conventional Nuclear Magnetic Resonance and infrared spectroscopy may not readily distinguish between enantiomers in achiral environments. However, the use of chiral derivatizing agents or chiral stationary phases in chromatographic analysis can provide definitive stereochemical identification.

Propiedades

IUPAC Name |

(2R)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde as starting materials. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the chromanone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Quinones or other oxidized flavonoid derivatives.

Reduction: Dihydro derivatives of the original compound.

Substitution: Esterified or etherified products depending on the reagents used.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Hesperetin exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress. Research indicates that it effectively lowers reactive oxygen species (ROS) levels in various cell lines, thereby protecting cells from oxidative damage. This property is particularly valuable in preventing diseases associated with oxidative stress .

Neuroprotective Effects

Studies have demonstrated that Hesperetin can protect neuronal cells from oxidative stress-induced damage. In vitro experiments have shown that Hesperetin treatment reduces cell death and enhances cell viability in neurodegenerative models. Its ability to cross the blood-brain barrier further supports its potential as a neuroprotective agent .

Anti-inflammatory Properties

Hesperetin modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This anti-inflammatory activity suggests its potential use in treating various inflammatory diseases, including arthritis and cardiovascular conditions .

Antimicrobial Activity

Research has revealed that Hesperetin possesses antimicrobial effects against several pathogens, including Staphylococcus aureus and Escherichia coli. Its mechanism includes disrupting bacterial cell membranes and inhibiting biofilm formation, making it a candidate for natural antimicrobial agents .

Potential Therapeutic Uses

The diverse biological activities of Hesperetin position it as a candidate for therapeutic applications in:

- Cancer Treatment : Inducing apoptosis in cancer cells through activation of caspases and modulation of signaling pathways such as PI3K/Akt.

- Cardiovascular Health : Reducing inflammation and oxidative stress linked to heart diseases.

- Neurodegenerative Disorders : Protecting against conditions like Alzheimer's disease through its neuroprotective properties .

Industrial Applications

Hesperetin is utilized in the development of natural health products and dietary supplements due to its beneficial health properties. Its incorporation into functional foods is being explored for enhancing nutritional value and health benefits.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Enantiomers

Key Structural Features Influencing Bioactivity :

- Stereochemistry : The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, (S)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one (Hesperetin, CAS 520-33-2). For example, the (R)-form may favor interactions with chiral binding pockets in enzymes like cyclooxygenase-2 (COX-2) .

Comparison Table :

Antioxidant Activity :

- The target compound demonstrates high antioxidant activity due to its 5,7-dihydroxy groups, which facilitate hydrogen atom transfer to neutralize free radicals. Its methoxy group at C4 slightly reduces reactivity compared to diosmetin but improves membrane permeability .

- Naringenin (lacking methoxy) shows comparable antioxidant capacity but lower cellular uptake in vitro .

Anti-inflammatory Activity :

- The (R)-enantiomer exhibits moderate COX-2 inhibition (IC₅₀ ~15 μM), while the (S)-form (Hesperetin) shows stronger activity (IC₅₀ ~8 μM) due to better fit in the COX-2 active site .

- 2-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one outperforms both in NF-κB pathway suppression, likely due to chlorine’s electronegativity enhancing receptor interactions .

Antiproliferative Activity :

- The target compound inhibits MCF-7 breast cancer cells (IC₅₀ ~25 μM) by inducing apoptosis via caspase-3 activation. Its activity is comparable to flavopiridol but with fewer off-target effects .

- Diosmetin shows higher potency (IC₅₀ ~12 μM) in the same assay, attributed to its flavone structure enabling stronger DNA intercalation .

Production and Industrial Relevance

- The compound accounts for 99% of annual production volumes in Europe and the USA among phenol-derived flavoring agents, highlighting its commercial importance in food and pharmaceuticals .

- In contrast, Naringenin and Hesperetin are more widely used in nutraceuticals due to lower synthesis costs .

Actividad Biológica

(R)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one, commonly known as Hesperetin, is a flavonoid compound with a variety of biological activities that have garnered attention in recent research. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse studies.

- Molecular Formula : C16H14O6

- Molecular Weight : 302.28 g/mol

- Melting Point : 227-232 °C

- Solubility : Soluble in ethanol (50 mg/mL)

| Property | Value |

|---|---|

| Melting Point | 227-232 °C |

| Boiling Point | 586.2 ± 50.0 °C (Predicted) |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) |

| pKa | 7.49 ± 0.40 (Predicted) |

| Storage Temperature | 2-8 °C |

Antioxidant Activity

Hesperetin exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies have shown that it can reduce reactive oxygen species (ROS) levels in various cell lines, thereby protecting against oxidative damage .

Neuroprotective Effects

Research indicates that Hesperetin may protect neuronal cells from oxidative stress-induced damage. For instance, in vitro studies demonstrated that Hesperetin treatment reduced cell death and improved cell viability in models of neurodegeneration . The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Anti-inflammatory Properties

Hesperetin has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This anti-inflammatory activity suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Several studies have reported the antimicrobial effects of Hesperetin against various pathogens. For example, it has demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

The mechanisms underlying the biological activities of Hesperetin involve several pathways:

- Antioxidant Mechanism : Hesperetin enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help mitigate oxidative stress.

- Neuroprotective Mechanism : It modulates signaling pathways involved in apoptosis and inflammation, including the NF-kB pathway, leading to reduced neuronal cell death.

- Antimicrobial Mechanism : Hesperetin disrupts bacterial cell membranes and inhibits biofilm formation, contributing to its antimicrobial effects.

Case Studies

- Neuroprotection in Animal Models :

- In Vitro Efficacy Against Pathogens :

Q & A

Advanced Question | Mechanistic Analysis

Target Prediction : Use databases like PharmMapper or SwissTargetPrediction to identify potential targets (e.g., EGFR, AKT1) .

PPI Network Construction : Integrate targets into protein-protein interaction networks using STRING or Cytoscape. Prioritize hub nodes (e.g., AKT1, MAPK1) based on degree centrality .

Molecular Docking : Validate interactions with AutoDock Vina, focusing on binding energies (e.g., ΔG = -5.71 kcal/mol for EGFR) and interaction modes (hydrophobic/hydrogen bonds) .

How do computational methods improve understanding of protein-compound interactions?

Advanced Question | Computational Chemistry

Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein complexes (e.g., EGFR) in explicit solvent (TIP3P water model) using GROMACS.

- Analyze RMSD, RMSF, and binding free energy (MM-PBSA) over 100 ns trajectories.

Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gap) to correlate with bioactivity .

How to resolve contradictions in reported bioactivity (e.g., 47.74% vs. higher values)?

Advanced Question | Data Validation

Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to calculate IC50/EC50.

Assay Standardization : Include controls (e.g., quercetin for antioxidant assays) and replicate experiments (n ≥ 3).

Structural Confirmation : Verify compound integrity via NMR and HPLC post-assay to rule out degradation .

How does hydrophobicity (DL=0.27) influence pharmacokinetics?

Advanced Question | ADME Optimization

The compound’s low solubility may limit bioavailability. Strategies:

- Nanoparticle Functionalization : Load onto CuO nanoparticles to enhance solubility and cellular uptake .

- Pro-drug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo.

Which in vivo models are appropriate for Alzheimer’s disease (AD) studies?

Advanced Question | Preclinical Models

- Transgenic Mice (e.g., APP/PS1) : Monitor amyloid-β plaque reduction via immunohistochemistry.

- Scopolamine-Induced AD Rats : Assess cognitive improvement in Morris water maze tests. Measure target protein expression (AKT1, IL-6) in brain tissue .

How does stereochemistry affect antibacterial activity against MRSA?

Advanced Question | Antimicrobial Mechanism

The R-configuration may enhance binding to Pbp2a (penicillin-binding protein 2a), a key MRSA virulence factor. Perform:

- MIC Assays : Compare enantiomers against methicillin-resistant S. aureus (CLSI guidelines).

- Molecular Docking : Analyze interactions with Pbp2a’s allosteric site (e.g., hydrogen bonding with Ser598) .

Best practices for crystal structure determination?

Advanced Question | Crystallography

Crystallization : Use vapor diffusion (e.g., methanol/water) to grow single crystals.

Data Collection : Employ a diffractometer with Cu-Kα radiation (λ = 1.54178 Å).

Refinement : Use SHELXL for anisotropic displacement parameters and validate with R-factor convergence (< 0.05) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.